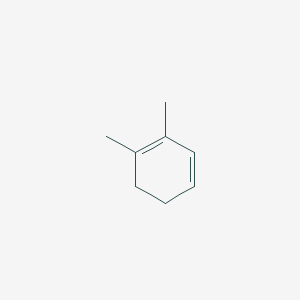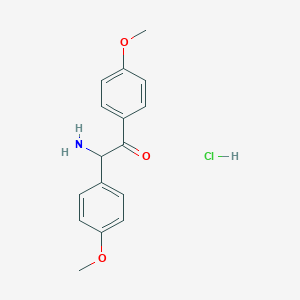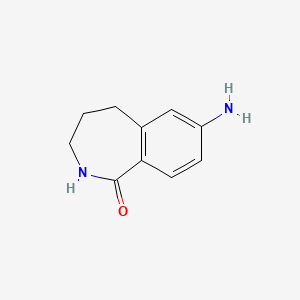![molecular formula C14H17ClN2O B8605084 [1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone](/img/structure/B8605084.png)
[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone
Vue d'ensemble
Description
[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone is a complex organic compound that features a pyrrolidine ring, a cyclopropyl group, and a chloro-substituted aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyclopropyl group, and the chlorination of the aniline moiety. One common method involves the following steps:
Formation of Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted piperidine, the pyrrolidine ring can be formed through ring contraction and functionalization reactions.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Chlorination of Aniline Moiety: The aniline moiety can be chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are selected to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of [1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and cyclopropyl group contribute to its binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Cyclopropyl Anilines: Compounds with cyclopropyl and aniline moieties, such as cyclopropylamine derivatives.
Uniqueness
[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone is unique due to its combination of a pyrrolidine ring, a cyclopropyl group, and a chloro-substituted aniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C14H17ClN2O |
|---|---|
Poids moléculaire |
264.75 g/mol |
Nom IUPAC |
[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H17ClN2O/c15-11-4-3-10(9-12(11)16)14(5-6-14)13(18)17-7-1-2-8-17/h3-4,9H,1-2,5-8,16H2 |
Clé InChI |
BGFDLWMDFRJHFV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2(CC2)C3=CC(=C(C=C3)Cl)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B8605012.png)











![8-(Pyrimidin-2-yl)-2,8-diazaspiro[4.5]decane](/img/structure/B8605100.png)
![(R)-2'-Oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-carboxylic acid](/img/structure/B8605103.png)
